molecular formula C17H19NO5S B6413012 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261941-28-9

4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6413012
CAS RN: 1261941-28-9
M. Wt: 349.4 g/mol
InChI Key: RHAPKEUBJDEMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% (4-t-BSHPBA) is a synthetic organic compound used in laboratory experiments for a variety of purposes. It is an important intermediate in the synthesis of pharmaceuticals, cosmetics, and other organic compounds. 4-t-BSHPBA is a versatile compound that can be used in a variety of synthetic reactions, including Diels-Alder reactions, aldol condensations, and Michael additions. 4-t-BSHPBA has been used in a variety of scientific research applications, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in medicinal chemistry to synthesize novel compounds with potential therapeutic applications. It has also been used in pharmacology to study the pharmacokinetics and pharmacodynamics of drugs. In biochemistry, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the structure and function of proteins and other macromolecules. In addition, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that it acts as an acid catalyst, accelerating the reaction rate of organic reactions. It is also believed that 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may act as a nucleophile, participating in the formation of covalent bonds between molecules. Additionally, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may act as a proton donor, facilitating the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% are not well understood. However, it is believed that 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may interact with proteins and other macromolecules, affecting their structure and function. Additionally, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may interact with cell membranes, affecting the permeability of the membrane and the transport of molecules into and out of the cell.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, including Diels-Alder reactions, aldol condensations, and Michael additions. Additionally, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is relatively inexpensive and easy to obtain. However, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids or bases, and can be easily hydrolyzed.

Future Directions

There are a variety of potential future directions for 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. One potential direction is to explore its potential as a drug delivery system. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. Furthermore, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, further research could be conducted to explore the potential of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% as a catalyst for organic reactions.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is synthesized by a two-step process. First, a Grignard reaction is used to form the desired product. This reaction involves the reaction of a Grignard reagent with a substituted benzene. The Grignard reagent is then reacted with an acid chloride, forming the desired 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. The reaction is typically carried out in a dry solvent, such as ether, and is typically carried out at room temperature. The reaction is typically complete within a few hours.

properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-6-4-5-11(9-13)14-8-7-12(16(20)21)10-15(14)19/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAPKEUBJDEMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid

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